N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-7-10-19(13-16(15)2)29(26,27)23-18-9-8-17-5-3-11-24(20(17)14-18)22(25)21-6-4-12-28-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCSLHGGDSZNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Synthesis of Tetrahydroquinoline: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Coupling Reactions: The furan and tetrahydroquinoline moieties are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to various substituted sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Dihydroquinoline and quinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Antibacterial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity. The sulfonamide group is particularly noted for its effectiveness against various bacterial strains. Studies have shown that the compound can inhibit bacterial growth by disrupting cell wall synthesis and inhibiting key metabolic enzymes.
Anticancer Activity
The compound has demonstrated potential anticancer properties. In vitro studies have reported that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis, suggesting its utility in cancer therapy.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It may exert protective effects against neurodegenerative diseases through antioxidant activity and modulation of neurotransmitter systems. Animal model studies have indicated improvements in cognitive function and synaptic plasticity.
Study on Antibacterial Activity
A study published in Heterocyclic Chemistry - New Perspectives evaluated the antibacterial properties of a related compound derived from tetrahydroquinoline. The compound demonstrated significant activity against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) indicating effectiveness at low concentrations.
Study on Anticancer Effects
Recent investigations into the anticancer effects of tetrahydroquinoline derivatives revealed that these compounds could inhibit the growth of various cancer cell lines. The study reported a dose-dependent increase in apoptosis markers upon treatment with the compound.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity . The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The tetrahydroquinoline scaffold is a common structural motif in medicinal chemistry, often modified to optimize pharmacokinetic and pharmacodynamic properties. Below is a comparison with structurally related analogs:
Key Differences in Substituents and Properties
The trifluoroacetyl group in ’s compound increases electronegativity, possibly improving metabolic stability but reducing solubility .
C7 Substituents :
- The 3,4-dimethylbenzenesulfonamide in the target compound contrasts with trifluoromethyl/fluoro-benzamides () and thiophene-carboximidamides (–3). Sulfonamides generally exhibit stronger hydrogen-bonding interactions with target proteins compared to amides, which may influence binding affinity .
Physicochemical Properties: The target compound’s XlogP = 4 suggests moderate lipophilicity, comparable to NOS inhibitors () but lower than mTOR inhibitors (), which often incorporate highly fluorinated groups (e.g., 3,5-bis(trifluoromethyl)) to enhance logP .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features several functional groups that contribute to its biological activity:
- Furan-2-carbonyl group : Known for its role in various biological interactions.
- Tetrahydroquinoline moiety : Associated with numerous pharmacological properties.
- Sulfonamide group : Commonly found in many therapeutic agents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the tetrahydroquinoline core through cyclization reactions.
- Introduction of the furan-2-carbonyl group via acylation methods.
- Attachment of the sulfonamide moiety , often through nucleophilic substitution.
Biological Activity
Research indicates that this compound exhibits significant biological activities. Key findings include:
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. Mechanisms of action include:
- Inhibition of cell proliferation : Studies have shown a decrease in cell viability in treated cancer cells.
- Induction of apoptosis : The compound activates apoptotic pathways through caspase activation.
Antimicrobial Properties
The sulfonamide component is known for its antibacterial properties. Research has demonstrated:
- Broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Apoptosis induction | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
Several case studies have investigated the biological activity of similar compounds with structural similarities to this compound:
-
Study on Related Tetrahydroquinoline Derivatives :
- Focused on their anticancer effects.
- Results indicated a similar mechanism involving apoptosis induction.
-
Antimicrobial Efficacy Assessment :
- Evaluated against clinical strains of bacteria.
- Demonstrated effectiveness comparable to existing sulfonamide antibiotics.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis typically involves multi-step pathways, including:
- One-pot synthesis for simultaneous formation of tetrahydroquinoline and sulfonamide moieties, improving efficiency (yield ~65–75%) .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for sulfonylation steps, with triethylamine as a base to neutralize HCl byproducts .
- Temperature control : Reactions often proceed at 0–25°C for sulfonamide coupling, while furan-2-carbonyl incorporation may require reflux (80–100°C) . Key optimization : Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy :
Q. What role do functional groups play in its biological activity?
- Sulfonamide moiety : Enhances solubility and enables hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) .
- Furan-2-carbonyl group : Participates in π-π stacking with aromatic residues in target proteins .
- 3,4-Dimethylbenzene : Hydrophobic interactions improve membrane permeability . Methodological note : Replace the furan group with thiophene (in analogs) to assess electronic effects on binding affinity .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?
- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity of the sulfonamide sulfur, accelerating reactions with amines .
- Electron-donating groups (e.g., -OCH₃) : Reduce reactivity but improve stability in acidic conditions . Case study : Replacing 3,4-dimethyl groups with -CF₃ (electron-withdrawing) increased reaction rates by 40% in SNAr reactions .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 2–10 µM for enzyme X) may arise from:
- Assay conditions : Buffer pH (7.4 vs. 6.5) alters ionization of the sulfonamide group .
- Purity : HPLC-MS verification ensures impurities (<2%) do not skew results .
- Control experiments : Use knockout cell lines to confirm target specificity .
Q. How to design binding assays for enzyme interaction studies?
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., carbonic anhydrase IX) and measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .
- Molecular docking : Use AutoDock Vina to model interactions between the furan group and His94/96 residues .
Methodological Recommendations
- Synthetic challenges : Protect the tetrahydroquinoline NH group during sulfonylation to prevent side reactions .
- Stability testing : Assess degradation in PBS (pH 7.4) over 48 hours using HPLC to guide formulation studies .
- Advanced SAR : Synthesize fluorinated analogs (e.g., 4-F-phenyl) to study metabolic stability via cytochrome P450 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
